Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate
Overview
Description
“Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate” is a chemical compound with the CAS Number: 1381944-46-2 . It has a molecular weight of 278.26 and its IUPAC name is methyl 2,4’-difluoro-3’-methoxy [1,1’-biphenyl]-3-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H12F2O3/c1-19-13-8-9 (6-7-12 (13)16)10-4-3-5-11 (14 (10)17)15 (18)20-2/h3-8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 278.26 .Scientific Research Applications
Fluorinated Compounds Synthesis and Applications
Synthesis and Structural Analysis : The synthesis of fluorinated compounds, such as "Methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate," involves complex processes aimed at incorporating fluorine atoms into organic molecules. These processes are crucial for creating materials with desired physical and chemical properties. For example, studies have examined the synthesis and crystal structure of fluorinated benzene rings, demonstrating the role of fluorine in affecting molecular conformation and stability through hydrogen bonding and crystallographic analyses (Huang et al., 2021).
Photopolymerization Studies : Fluorinated benzoate esters, including derivatives similar to "this compound," have been investigated for their rapid photopolymerization properties. These studies are essential for developing new materials with potential applications in coatings and thin films, where rapid curing and high molecular weights are beneficial (Avci et al., 1996).
Molecular Probes and Imaging : Fluorinated compounds have been used as molecular probes in imaging studies, such as positron emission tomography (PET) for brain research. For instance, fluorinated analogs have been developed to target specific receptors in the brain, providing insights into neurological diseases and potential pathways for therapeutic intervention (Kepe et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-fluoro-3-(4-fluoro-3-methoxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-13-8-9(6-7-12(13)16)10-4-3-5-11(14(10)17)15(18)20-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVCEGCGIXFDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743039 | |
Record name | Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-46-2 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2,4′-difluoro-3′-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4'-difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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